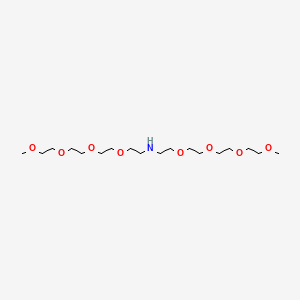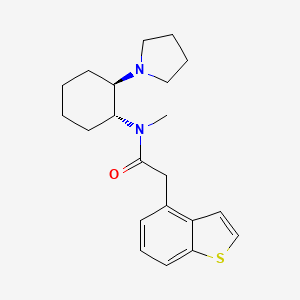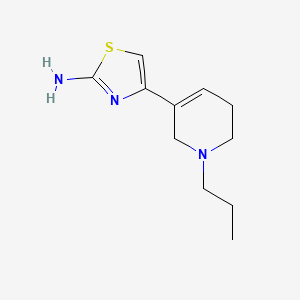
NH-bis(m-PEG4)
Übersicht
Beschreibung
NH-bis(m-PEG4) is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
NH-bis(m-PEG4) is used in the synthesis of PROTACs . It is a synthetic product with potential research and development risk .Molecular Structure Analysis
The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .Chemical Reactions Analysis
NH-bis(m-PEG4) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung: PROTAC-Synthese
NH-bis(m-PEG4) ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTAC-Molekülen verwendet wird . PROTACs (PROteolysis TArgeting Chimeras) sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase an ein Zielprotein rekrutieren, was zu dessen Abbau führt . Dieser Ansatz ist besonders nützlich für die gezielte Ansteuerung von „nicht-medikamentösen“ Proteinen, die herkömmliche Inhibitoren nicht beeinflussen können.
Biokonjugation
Die Verbindung enthält eine Aminogruppe, die mit Carbonsäuren oder aktivierten NHS-Estern reagiert und sie zu einem wertvollen Baustein für die Biokonjugation macht . Diese Anwendung ist entscheidend für die Herstellung bioaktiver Konjugate für zielgerichtete Arzneimittel-Abgabesysteme, diagnostische Tests und Biomarkerforschung.
Verbesserung der Löslichkeit
NH-bis(m-PEG4) kann verwendet werden, um PEG-Ketten an Biomoleküle zu koppeln, wodurch ihre Wasserlöslichkeit verbessert wird. Dies ist essenziell für die Entwicklung von therapeutischen Wirkstoffen, da eine erhöhte Löslichkeit zu einer besseren Absorption und Bioverfügbarkeit führen kann.
Reduzierung der Immunogenität
Durch das Anbringen von PEG-Ketten unter Verwendung von NH-bis(m-PEG4) können Forscher die Immunogenität von Proteinen und Peptiden reduzieren. Diese Modifikation hilft, das Immunsystem zu umgehen, was zu längeren Umlaufzeiten und reduzierten Clearance-Raten für therapeutische Wirkstoffe führt.
Modifikation der Pharmakokinetik
Die PEGylation von therapeutischen Molekülen mit NH-bis(m-PEG4) kann ihre pharmakokinetischen Eigenschaften verändern. Dies umfasst die Verlängerung der Halbwertszeit von Medikamenten im Blutkreislauf, was die Häufigkeit der Dosierung reduzieren und die Patientencompliance verbessern kann.
Biomaterialtechnik
NH-bis(m-PEG4) kann beim Design von Biomaterialien wie Hydrogelen und Nanopartikeln eingesetzt werden . Diese Materialien finden Anwendungen in der Gewebezüchtung, der Arzneimittelverabreichung und als Gerüste für das Zellwachstum.
Wirkmechanismus
Target of Action
NH-bis(m-PEG4) is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
NH-bis(m-PEG4) interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis(m-PEG4) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation by PROTACs like NH-bis(m-PEG4) can lead to the selective degradation of specific target proteins .
Result of Action
The primary result of NH-bis(m-PEG4)'s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Safety and Hazards
For safety and hazards, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
NH-bis(m-PEG4) plays a crucial role in biochemical reactions due to its ability to form stable amide bonds with primary amines. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to link an E3 ubiquitin ligase ligand to a target protein ligand in the synthesis of PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins . The interactions between NH-bis(m-PEG4) and these biomolecules are primarily based on covalent bonding, which ensures stability and specificity in biochemical assays .
Cellular Effects
NH-bis(m-PEG4) influences various cellular processes by facilitating the targeted degradation of specific proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of PROTACs, NH-bis(m-PEG4) helps in the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation can modulate signaling pathways and alter gene expression profiles, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of NH-bis(m-PEG4) involves its role as a linker in PROTACs. It connects the ligand for an E3 ubiquitin ligase with the ligand for the target protein. This linkage facilitates the formation of a ternary complex, bringing the target protein in proximity to the E3 ligase, which tags it with ubiquitin molecules . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein . This mechanism allows for precise control over protein levels within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NH-bis(m-PEG4) can change over time due to factors such as stability and degradation. NH-bis(m-PEG4) is generally stable under recommended storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that the degradation of NH-bis(m-PEG4) can impact its efficacy in biochemical assays and cellular experiments . Therefore, it is essential to monitor its stability and use fresh preparations for consistent results .
Dosage Effects in Animal Models
The effects of NH-bis(m-PEG4) in animal models vary with different dosages. At optimal doses, NH-bis(m-PEG4) effectively facilitates the targeted degradation of proteins without causing significant toxicity . At higher doses, it may exhibit adverse effects, including off-target protein degradation and potential toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
NH-bis(m-PEG4) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can influence metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for optimizing the use of NH-bis(m-PEG4) in biochemical research .
Transport and Distribution
Within cells and tissues, NH-bis(m-PEG4) is transported and distributed through interactions with transporters and binding proteins . Its PEG-based structure allows for efficient solubility and distribution in aqueous environments, facilitating its uptake and localization within cells . The amino group of NH-bis(m-PEG4) can also interact with specific transporters, influencing its cellular distribution and accumulation .
Subcellular Localization
NH-bis(m-PEG4) exhibits specific subcellular localization depending on its interactions with targeting signals and post-translational modifications . It can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . For instance, in the context of PROTACs, NH-bis(m-PEG4) may localize to the cytoplasm or nucleus, depending on the target protein and the E3 ligase involved .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDRKKVZPNSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551514 | |
| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123852-08-4 | |
| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine](/img/structure/B1678591.png)
![2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid](/img/structure/B1678593.png)




![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)
![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)
![6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide](/img/structure/B1678604.png)